3-Iodo-N,N-dimethylbenzamide: A Technical Guide to Properties, Synthesis, and Applications
3-Iodo-N,N-dimethylbenzamide: A Technical Guide to Properties, Synthesis, and Applications
Topic: 3-iodo-N,N-dimethylbenzamide Chemical Properties Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-iodo-N,N-dimethylbenzamide (CAS: 91506-06-8) is a specialized aryl halide intermediate used primarily in medicinal chemistry and organic synthesis. Characterized by a meta-substituted iodine atom on a benzamide scaffold, it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). Its N,N-dimethylamide moiety acts as a stable, non-labile directing group and a solubility-enhancing pharmacophore in drug design. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, and utility in generating biaryl scaffolds for kinase inhibitors and CNS-active agents.
Physicochemical Profile
The introduction of the iodine atom at the 3-position renders the aromatic ring electron-deficient relative to the parent benzamide, while the N,N-dimethyl group prevents hydrogen bond donation, significantly altering solubility and crystal packing compared to primary amides.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 3-iodo-N,N-dimethylbenzamide | |
| CAS Number | 91506-06-8 | |
| Molecular Formula | C₉H₁₀INO | |
| Molecular Weight | 275.09 g/mol | |
| Physical State | Viscous oil or low-melting solid | Note: Unlike 3-iodobenzamide (mp ~140°C), the N,N-dimethyl analog lacks H-bond donors, significantly lowering the melting point.[1] |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Limited water solubility compared to parent benzamide due to the lipophilic iodine. |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity suitable for CNS penetration models. |
| Reactivity | High (C-I bond) | Excellent substrate for Pd(0) oxidative addition. |
Synthetic Methodologies
The synthesis of 3-iodo-N,N-dimethylbenzamide is typically achieved via the amidation of 3-iodobenzoic acid. Two primary protocols are recommended depending on scale and available reagents.
Protocol A: Acid Chloride Activation (Scalable)
This method is preferred for multi-gram scale synthesis due to its high yield and cost-effectiveness.
Reagents:
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3-Iodobenzoic acid (1.0 equiv)
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Thionyl chloride (SOCl₂) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)
-
Dimethylamine (2.0 equiv, typically 40% aq. solution or THF solution)
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Triethylamine (Et₃N) (if using amine salt)
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Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
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Activation: Dissolve 3-iodobenzoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
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Concentration: Evaporate the solvent and excess chlorinating agent under reduced pressure to obtain crude 3-iodobenzoyl chloride.
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Amidation: Redissolve the acid chloride in DCM. Cool to 0°C.
-
Addition: Slowly add the dimethylamine solution (with Et₃N if needed) to the acid chloride. The reaction is highly exothermic; maintain temperature <10°C.
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Workup: Stir at RT for 4 hours. Quench with water.[2][3][4] Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. The product is often pure enough for use; otherwise, purify via silica gel flash chromatography (Hexane/EtOAc).
Protocol B: Coupling Agent Activation (Mild Conditions)
Ideal for small-scale discovery chemistry where acid-sensitive functional groups might be present (though less relevant for this specific simple substrate).
-
Coupling Agent: HATU or EDC·HCl / HOBt
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF or DCM
Reactivity & Functionalization[5]
The core utility of 3-iodo-N,N-dimethylbenzamide lies in the reactivity of the C-I bond. The iodine atom undergoes oxidative addition to Pd(0) much faster than corresponding bromides or chlorides, allowing for coupling reactions under milder conditions.
Suzuki-Miyaura Cross-Coupling
This is the most common transformation, used to append biaryl systems—a frequent motif in kinase inhibitors.
Mechanism & Workflow: The reaction proceeds via a catalytic cycle involving Oxidative Addition, Transmetallation (with a boronic acid), and Reductive Elimination.[5]
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-iodo-N,N-dimethylbenzamide.
Standard Protocol:
-
Substrate: 3-iodo-N,N-dimethylbenzamide (1.0 equiv)
-
Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: Dioxane/Water (4:1)
-
Conditions: Heat to 80-100°C for 4-12 hours under inert atmosphere (N₂/Ar).
Lithium-Halogen Exchange
The iodine atom can be selectively exchanged for lithium using n-BuLi or i-PrMgCl at low temperatures (-78°C). This generates a nucleophilic aryl lithium species that can react with electrophiles (aldehydes, ketones) to introduce carbon chains at the meta position.
-
Note: The amide group can direct ortho-lithiation (DoM), but the C-I exchange is kinetically faster and usually dominates at very low temperatures.
Applications in Drug Discovery[7]
Scaffold for Kinase Inhibitors
The meta-substituted benzamide motif is prevalent in Type II kinase inhibitors. The amide group often forms hydrogen bonds with the "hinge region" or the "DFG-out" pocket of the kinase, while the aryl group attached via the iodine position extends into the hydrophobic back pocket.
-
Example: Synthesis of 3-styryl-1H-pyrazolo[3,4-b]pyridine derivatives often utilizes 3-iodo-N,N-dimethylbenzamide as a coupling partner to establish the core geometry required for ATP-competitive inhibition.
Radiolabeling Precursor
While the stable iodine-127 isotope is used in standard chemistry, this compound is a structural analog for Radioiodinated (I-123 or I-131) SPECT/PET imaging agents.
-
Method: Isotopic exchange reactions (using Na[123I] and a copper catalyst) can convert the non-radioactive 3-iodo precursor into a radiotracer. The N,N-dimethylamide group modulates the lipophilicity (logP), facilitating blood-brain barrier (BBB) crossing for CNS imaging applications.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of vapors or dust.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor upon prolonged light exposure). Keep container tightly closed.
References
-
Synthesis and Properties of Benzamides
-
ChemicalBook.[7] (n.d.). N,N-Dimethylbenzamide Properties and Spectral Data. Retrieved from
- Note: General properties of the N,N-dimethylbenzamide scaffold serve as the baseline for the iodinated deriv
-
-
Suzuki Coupling Methodology
-
Application in Kinase Inhibitors
-
Google Patents. (2013).[4] CN102993201A - 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. Retrieved from
- Context: Cites 3-iodo-N,N-dimethylbenzamide (Structure XSLDOPYONMGECY) as a specific intermediate in the synthesis of bioactive kinase inhibitors.
-
-
Iodobenzoic Acid Precursor Synthesis
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. N,N-Dimethylbenzamide | 611-74-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum [chemicalbook.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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